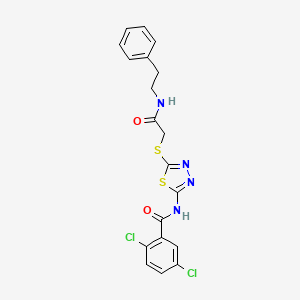![molecular formula C15H13Cl2NO5S B2734120 2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid CAS No. 743451-38-9](/img/structure/B2734120.png)
2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid is a complex organic compound characterized by its multiple functional groups, including chloro, methoxy, sulfamoyl, and carboxylic acid groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid typically involves multi-step organic reactions. One common approach is the sulfamation of 2,4-dichlorobenzoic acid with (4-methoxyphenyl)methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate sulfamoyl chloride, which is then hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate.
Reduction: The chloro groups can be reduced to form dichloroaniline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH₃) in methanol.
Major Products Formed:
Carboxylate derivatives from oxidation.
Dichloroaniline derivatives from reduction.
Substituted phenyl derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Industry: In the chemical industry, it is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Molecular Targets and Pathways:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its catalytic activity.
Receptor binding: It may interact with cell surface receptors, triggering intracellular signaling pathways.
Comparison with Similar Compounds
2,4-Dichloro-5-methoxybenzoic acid
2,4-Dichloro-5-(methoxyphenyl)methylsulfonic acid
2,4-Dichloro-5-(4-methoxyphenyl)benzene sulfonamide
Uniqueness: 2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid is unique due to its combination of chloro, methoxy, sulfamoyl, and carboxylic acid groups, which provide multiple reactive sites for chemical modifications and applications.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications and scientific research. Its versatility and unique chemical properties make it a valuable compound in multiple domains.
Properties
IUPAC Name |
2,4-dichloro-5-[(4-methoxyphenyl)methylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO5S/c1-23-10-4-2-9(3-5-10)8-18-24(21,22)14-6-11(15(19)20)12(16)7-13(14)17/h2-7,18H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSCWQLZMNGFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-Formylindol-1-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide](/img/structure/B2734039.png)
![1-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2734041.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2734042.png)
![7-[(2-Chloro-1,3-thiazol-5-yl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2734043.png)
![3-Methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2734045.png)
![5-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-fluorobenzamide](/img/structure/B2734046.png)
![ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2734048.png)
![1-[4-[2-(3-Fluorophenyl)acetyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2734051.png)

![Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate](/img/structure/B2734055.png)

![N'-(2,5-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2734057.png)

![N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2734060.png)
